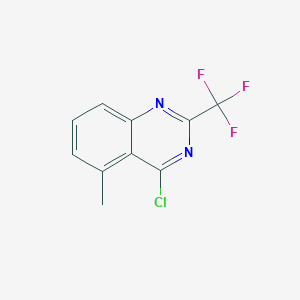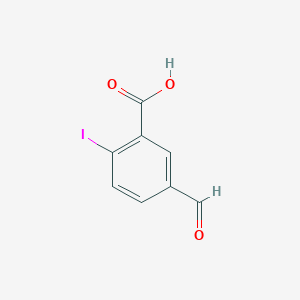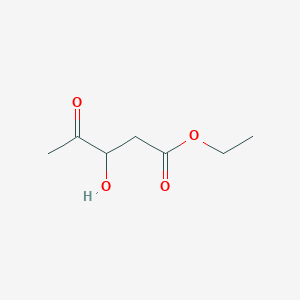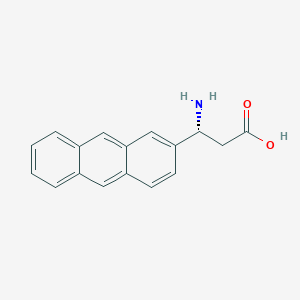
(3R)-3-Amino-3-(2-anthryl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2-anthryl)propanoic acid is an organic compound that features an anthracene moiety attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-anthryl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene derivatives and amino acid precursors.
Reaction Conditions: The key step involves the formation of a carbon-carbon bond between the anthracene moiety and the amino acid backbone. This can be achieved through various coupling reactions, such as the use of Grignard reagents or organolithium compounds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-anthryl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various acylated or alkylated amino acid derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2-anthryl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving protein-ligand interactions due to its amino acid backbone.
Industry: Used in the development of novel materials with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-anthryl)propanoic acid involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, while the amino acid backbone can interact with proteins. These interactions can modulate various biological pathways, making the compound useful in both therapeutic and research settings.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2-naphthyl)propanoic acid: Similar structure but with a naphthalene moiety instead of anthracene.
(3R)-3-Amino-3-(2-phenyl)propanoic acid: Contains a phenyl group instead of anthracene.
Uniqueness
(3R)-3-Amino-3-(2-anthryl)propanoic acid is unique due to the presence of the anthracene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the development of advanced materials.
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(3R)-3-amino-3-anthracen-2-ylpropanoic acid |
InChI |
InChI=1S/C17H15NO2/c18-16(10-17(19)20)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16H,10,18H2,(H,19,20)/t16-/m1/s1 |
InChI Key |
TYYSZWIPRYNXTQ-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


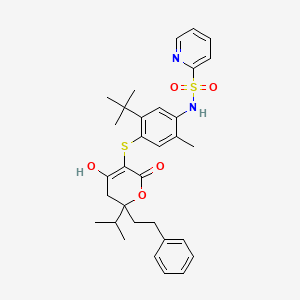
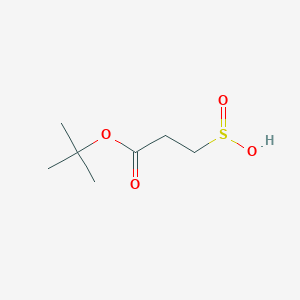

![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)
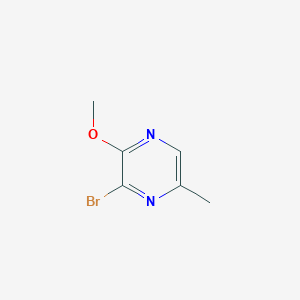
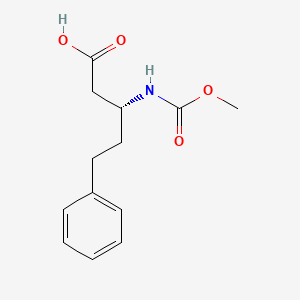
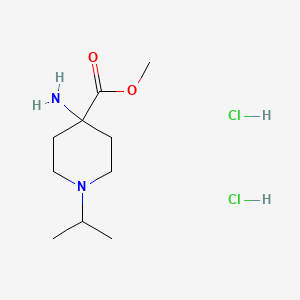
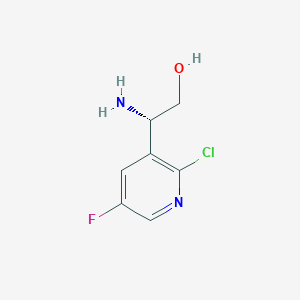
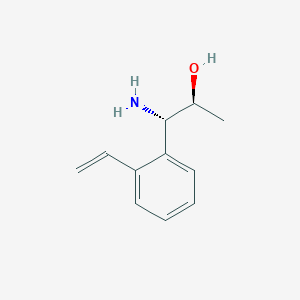
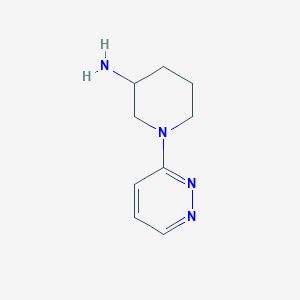
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B13033273.png)
